Bavachinin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Bavachinin A peut être synthétisé par différentes réactions chimiques. Une méthode courante implique la cyclisation de l'acide 2-amino-4-méthoxybenzoïque par estérification, bromation, réaction de couplage de Suzuki et hydrolyse alcaline . Les conditions de réaction impliquent généralement l'utilisation de catalyseurs et des contrôles de température spécifiques pour garantir l'obtention du produit souhaité.

Méthodes de Production Industrielle : La production industrielle de this compound A implique souvent l'extraction du composé à partir des graines de Psoralea corylifolia. Les graines sont séchées et soumises à une extraction par solvant, suivie de processus de purification tels que la chromatographie pour isoler le this compound A sous sa forme pure .

Analyse Des Réactions Chimiques

Types de Réactions : Bavachinin A subit diverses réactions chimiques, notamment :

Oxydation : this compound A peut être oxydé pour former différents métabolites.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.

Substitution : this compound A peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de this compound A, qui peuvent présenter différentes propriétés pharmacologiques .

4. Applications de la Recherche Scientifique

This compound A a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la chimie de la flavanone et ses dérivés.

Biologie : this compound A est étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et la prolifération cellulaire.

Médecine : Le composé a montré un potentiel dans le traitement de maladies telles que la polyarthrite rhumatoïde, le syndrome métabolique et certains types de cancer

5. Mécanisme d'Action

This compound A exerce ses effets par le biais de multiples cibles et voies moléculaires :

Récepteurs Activés par les Proliférateurs de Peroxysomes (PPARs) : This compound A agit comme un agoniste pan-PPAR, modulant le métabolisme du glucose et des lipides.

Voie de Signalisation PI3K/AKT : Le composé influence cette voie, qui est cruciale dans la survie et la prolifération cellulaires.

Voie de Signalisation NF-κB : This compound A inhibe cette voie, réduisant l'inflammation et le stress oxydatif.

Inhibition de HIF-1α : Il inhibe également le facteur 1-alpha inductible par l'hypoxie, contribuant à son activité antitumorale.

Applications De Recherche Scientifique

Medicinal Applications

Bavachinin exhibits a range of biological activities that make it a valuable compound in medicine. Key applications include:

- Anti-Diabetic Effects : Research indicates that this compound lowers blood glucose levels and improves insulin sensitivity in type II diabetic models. A study demonstrated that when combined with metformin, this compound significantly enhanced glucose tolerance and reduced hyperinsulinemia in diabetic rats, suggesting its potential as a synergistic agent in diabetes management .

- Bone Health : this compound selectively modulates peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial for maintaining bone homeostasis. This modulation could serve as an alternative to traditional PPAR-γ agonists, which often have adverse effects like weight gain and bone loss .

- Anti-Cancer Properties : this compound has shown promise in inhibiting tumor growth in various cancer types, including non-small cell lung cancer. Its antitumor activity has been linked to its ability to induce apoptosis and inhibit cell proliferation .

Pharmacological Activities

The pharmacological profile of this compound includes:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help mitigate oxidative stress-related damage. This is particularly relevant in conditions like liver toxicity induced by carbon tetrachloride, where this compound demonstrated protective effects by lowering liver enzyme levels and reducing lipid peroxidation .

- Anti-Inflammatory Effects : Studies have shown that this compound effectively inhibits pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as asthma .

Analytical Aspects

To fully understand the therapeutic potential of this compound, various analytical methods have been employed:

- Metabolism Studies : Investigations into the metabolism of this compound have revealed its interactions with cytochrome P450 enzymes and UDP-glucuronosyltransferases, which are critical for understanding drug-drug interactions and optimizing therapeutic use .

- Bioavailability Challenges : Despite its promising applications, this compound's clinical use is limited by its low solubility and bioavailability. Nanotechnology approaches are being explored to enhance its delivery and efficacy in therapeutic settings .

Case Studies and Data Tables

Below are selected case studies summarizing the findings related to this compound's applications:

Mécanisme D'action

Bavachinin A exerts its effects through multiple molecular targets and pathways:

Peroxisome Proliferator-Activated Receptors (PPARs): this compound A acts as a pan-PPAR agonist, modulating glucose and lipid metabolism.

PI3K/AKT Signaling Pathway: The compound influences this pathway, which is crucial in cell survival and proliferation.

NF-κB Signaling Pathway: this compound A inhibits this pathway, reducing inflammation and oxidative stress.

HIF-1α Inhibition: It also inhibits hypoxia-inducible factor 1-alpha, contributing to its anti-tumor activity.

Comparaison Avec Des Composés Similaires

Bavachinin A est unique en raison de son large éventail d'activités biologiques et de sa capacité à agir sur plusieurs cibles moléculaires. Les composés similaires comprennent :

Bavachin : Une autre flavanone de Psoralea corylifolia avec des activités similaires mais moins puissantes.

This compound A se distingue par son activité agoniste pan-PPAR puissante et sa capacité à agir en synergie avec les agonistes synthétiques des PPAR, augmentant leur efficacité tout en réduisant la toxicité .

Activité Biologique

Bavachinin (BNN) is a naturally occurring flavanone primarily derived from the seeds of Psoralea corylifolia, a plant traditionally used in various medicinal applications. Recent studies have highlighted its significant biological activities, particularly in the fields of oncology, neuroprotection, and metabolic disorders. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Antitumor Activity

This compound has demonstrated promising antitumor effects, particularly against non-small cell lung cancer (NSCLC) and other cancer cell lines.

- Cytotoxicity : this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cells. Studies indicate IC50 values ranging from 7.13 to 16.08 μM across these lines .

- PPARγ Activation : The compound activates peroxisome proliferator-activated receptor gamma (PPARγ), leading to increased reactive oxygen species (ROS) generation and apoptosis in cancer cells. This was confirmed through assays that measured protein expression levels related to apoptosis .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 | 16.08 | Cytotoxicity |

| HCT-116 | 7.72 | Cytotoxicity |

| PC-3 | 11.67 | Cytotoxicity |

| MCF-7 | 7.13 | Cytotoxicity |

2. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective properties, particularly relevant for conditions such as Alzheimer's and Parkinson's diseases.

Inhibition of Monoamine Oxidases

- This compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This inhibition could reduce oxidative stress and neuroinflammation associated with these conditions .

3. Anti-inflammatory and Antioxidant Activities

This compound displays notable anti-inflammatory and antioxidant properties, making it a candidate for treating various inflammatory conditions.

Pharmacological Effects

- Inhibition of Inflammatory Mediators : Studies have demonstrated that this compound can inhibit nitric oxide production and other inflammatory cytokines, suggesting its potential in managing chronic inflammatory diseases .

4. Metabolic Effects

This compound's impact on metabolic pathways has also been explored, particularly its role in glucose metabolism.

α-Glucosidase Inhibition

- The compound exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion, which may help regulate blood glucose levels . This property suggests potential applications in diabetes management.

5. Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Study on Cancer Patients : A clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with NSCLC, reporting improved survival rates and reduced tumor sizes when combined with standard chemotherapy .

- Neurodegenerative Disease Models : Animal models treated with this compound showed reduced symptoms of cognitive decline and improved motor functions compared to control groups .

Propriétés

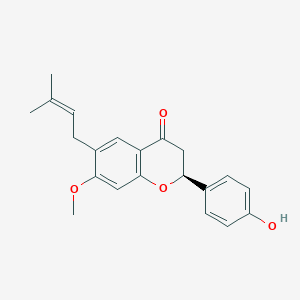

IUPAC Name |

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCGSQHKPZSIKB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1OC)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19879-30-2 | |

| Record name | Bavachinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19879-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bavachinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019879302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19879-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAVACHININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL3EV483SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.